Superior In Vitro Potency Against HCV Genotype 3a Compared to Telaprevir
Boceprevir demonstrates significantly greater inhibitory activity against HCV genotype 3a (G3a) than telaprevir, a key first-generation comparator [1]. This difference is observed across multiple assay platforms: a biochemical enzyme assay, a cell-based replicon assay, and a phenotypic assay using clinical isolates. The quantified difference is most pronounced in the cell-based assay, where boceprevir is approximately 4-fold more potent than telaprevir.
| Evidence Dimension | In vitro potency against HCV G3a |
|---|---|
| Target Compound Data | Ki = 17 nM; EC50 = 159 nM; IC50 = 803 nM |
| Comparator Or Baseline | Telaprevir: Ki = 75 nM; EC50 = 953 nM; IC50 = 3312 nM |
| Quantified Difference | Boceprevir is 4.4-fold more potent (Ki), 6.0-fold more potent (EC50), and 4.1-fold more potent (IC50) than telaprevir. |
| Conditions | Biochemical assay with recombinant G3a NS3/4A protease (Ki); G3a subgenomic replicon assay (EC50); Cell-based phenotypic assay with G3a NS3 clinical isolates (IC50). |
Why This Matters
For studies involving HCV genotype 3a, boceprevir provides a more potent chemical probe and a more accurate benchmark for antiviral activity than telaprevir, directly impacting assay design and interpretation.
- [1] Silva, M. O., et al. (2013). Antiviral activity of boceprevir monotherapy in treatment-naive subjects with chronic hepatitis C genotype 2/3. Journal of Hepatology, 58(2), 308-314. View Source
